4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid
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Overview
Description
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid is a compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid typically involves the reaction of 4-(Piperidin-1-yl)aniline with butyric acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the butyric acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the butyric acid moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation and concentrated sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the butyric acid moiety.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This compound may exert its effects by binding to neurotransmitter receptors, inhibiting enzymes involved in inflammation, or modulating ion channels .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with antiproliferative effects on cancer cells.
Matrine: An alkaloid with anti-inflammatory and anticancer activities.
Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.
Uniqueness
4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid is unique due to its specific structure, which combines a piperidine moiety with a butyric acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-oxo-5-(4-piperidin-1-ylanilino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(5-4-6-16(20)21)17-13-7-9-14(10-8-13)18-11-2-1-3-12-18/h7-10H,1-6,11-12H2,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLTRPBDUIZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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